molecular formula C11H10N2O2 B8590393 5-(p-Methoxyphenoxy)pyrimidine

5-(p-Methoxyphenoxy)pyrimidine

Cat. No. B8590393
M. Wt: 202.21 g/mol
InChI Key: XRUHYKRNHQSCLR-UHFFFAOYSA-N
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Patent
US04248618

Procedure details

5-(p-Methoxyphenoxy)pyrimidine (7.7 g) was dissolved in dichloromethane and the solution, maintained at a temperature of -70° to -78° C., was treated by the dropwise addition of boron tribromide (7 ml). The stirred solution was allowed to warm to room temperature and after standing overnight the dichloromethane solution was washed with a cold saturated aqueous solution of sodium bicarbonate (100 ml). The dichloromethane solution was then dried, treated with charcoal and the solvent removed by distillation under reduced pressure. The residue was washed with diethyl ether to give 5-(p-hydroxyphenoxy)pyrimidine (0.4 g) m.p. 158° C. which was characterised by p.m.r. spectroscopy.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:15]=[CH:14][C:6]([O:7][C:8]2[CH:9]=[N:10][CH:11]=[N:12][CH:13]=2)=[CH:5][CH:4]=1.B(Br)(Br)Br>ClCCl>[OH:2][C:3]1[CH:15]=[CH:14][C:6]([O:7][C:8]2[CH:13]=[N:12][CH:11]=[N:10][CH:9]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
7.7 g
Type
reactant
Smiles
COC1=CC=C(OC=2C=NC=NC2)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution, maintained at a temperature of -70° to -78° C.
WASH
Type
WASH
Details
the dichloromethane solution was washed with a cold saturated aqueous solution of sodium bicarbonate (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dichloromethane solution was then dried
ADDITION
Type
ADDITION
Details
treated with charcoal
CUSTOM
Type
CUSTOM
Details
the solvent removed by distillation under reduced pressure
WASH
Type
WASH
Details
The residue was washed with diethyl ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1=CC=C(OC=2C=NC=NC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: CALCULATEDPERCENTYIELD 5.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.